molecular formula C6H11N3OS B12770372 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine CAS No. 89531-98-6

5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine

Cat. No.: B12770372
CAS No.: 89531-98-6
M. Wt: 173.24 g/mol
InChI Key: JKYQIRLQBKYJKB-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds renowned for their broad-spectrum biological activities, including anticancer, antifungal, insecticidal, and anticonvulsant properties . The compound 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylpropoxy (isobutoxy) group and an amine at position 2. This structural configuration confers unique physicochemical and electronic properties, making it a candidate for diverse pharmacological applications.

Properties

CAS No.

89531-98-6

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

5-(2-methylpropoxy)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H11N3OS/c1-4(2)3-10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)

InChI Key

JKYQIRLQBKYJKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-Methylpropoxy Group: The 2-methylpropoxy group can be introduced via nucleophilic substitution reactions. For example, 2-methylpropanol can react with a suitable leaving group on the thiadiazole ring in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The 2-methylpropoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiadiazole ring is known to impart significant biological activity to compounds.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Anticancer Activity

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Exhibited GI50 values of 28.9–55.3 µM against multiple cancer cell lines (MCF-7, HeLa, K562, PC-3) due to hydrogen bonding with thymidylate synthase .
  • Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : Demonstrated IC50 values as low as 1.28 µg/mL against MCF-7 breast cancer cells, attributed to enhanced π-π stacking and hydrophobic interactions .
  • Quinazoline-linked derivatives (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine) : Potent GSK-3 inhibitors with hypoglycemic activity, highlighting the synergy between thiadiazole and quinazoline moieties .

However, its anticancer efficacy remains untested.

Antifungal and Insecticidal Activity

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : Reported fungicidal and insecticidal activities due to the planar benzylidene moiety, which facilitates target binding .
  • Anthracene-containing Schiff bases (e.g., 5-[1-(anthracen-9(10H)-ylideneamino)ethyl]-1,3,4-thiadiazol-2-amine): Showed fungicidal activity via hydrophobic anthracene interactions .

Anticonvulsant Activity

  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Demonstrated ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), attributed to the electron-withdrawing chlorophenoxy group enhancing CNS penetration .

Comparison : The 2-methylpropoxy group’s lipophilicity could improve blood-brain barrier penetration, but its electron-donating nature may reduce anticonvulsant potency compared to chlorinated analogs.

Physicochemical and Structural Properties

Compound Name Substituent at Position 5 Molecular Formula Key Properties
5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine 2-Methylpropoxy (OCH2CH(CH3)2) C7H12N3OS High lipophilicity (logP ~2.5 estimated)
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Methoxyphenyl C9H9N3OS Moderate solubility, planar aromaticity
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl C8H6ClN3S Electron-withdrawing, enhances enzyme binding
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridin-3-yl C7H6N4S Polar, facilitates hydrogen bonding

Key Trends :

  • Lipophilicity : Branched alkoxy groups (e.g., 2-methylpropoxy) increase logP compared to methoxy or polar pyridinyl groups, favoring passive diffusion .
  • Electronic Effects: Electron-withdrawing substituents (e.g., Cl, NO2) enhance electrophilicity, improving target binding in enzymes like thymidylate synthase .
  • Steric Effects : Bulky substituents (e.g., anthracene, isobutoxy) may hinder binding to compact active sites but improve selectivity for hydrophobic pockets .

Biological Activity

5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-amino-1,3,4-thiadiazole with 2-methylpropyl halides under basic conditions. The resulting compound features a thiadiazole ring that is known for its aromatic stability and ability to interact with various biological targets.

Anticancer Properties

Thiadiazole derivatives have shown significant anticancer activity across various cell lines. For instance, compounds related to this compound have been evaluated for their cytotoxic effects on breast cancer (MCF-7) and colon cancer (LoVo) cell lines. The following table summarizes some key findings regarding the anticancer activity of thiadiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amineMCF-70.28Cell cycle arrest at G2/M phase
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44Inhibition of topoisomerase II

The anticancer mechanisms include the induction of apoptosis and cell cycle arrest at specific phases. For example, studies have indicated that certain thiadiazole derivatives can inhibit topoisomerase II and induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, 1,3,4-thiadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing the thiadiazole moiety have been reported to possess antimicrobial properties against various pathogens.
  • Acetylcholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease .
  • Antioxidant and Anti-inflammatory Effects : Thiadiazoles are also recognized for their antioxidant and anti-inflammatory activities .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Anticancer Efficacy : A study demonstrated that a novel derivative exhibited an IC50 value of 9.6 µM against HL-60 leukemia cells. The compound down-regulated matrix metalloproteinase (MMP) expression levels in treated cells compared to controls .
  • Toxicity Evaluation : Invertebrate models like Daphnia magna were utilized to assess the toxicity of synthesized thiadiazole derivatives. Results indicated low toxicity levels while maintaining significant anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine, and what reagents are critical for cyclization?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids or their derivatives. For example, analogous thiadiazole amines are prepared using reagents like POCl₃, H₂SO₄, or iodine in KI under reflux conditions . Key steps include nucleophilic substitution of the alkoxy group (e.g., 2-methylpropoxy) and cyclization with thiourea or thiosemicarbazide. Solvent choice (e.g., DMF, ethanol) and acid catalysts (e.g., toluenesulfonic acid) significantly influence yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR/FTIR : Confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR; C-S-C stretching at 650–750 cm⁻¹) and alkoxy substituents via ¹H/¹³C NMR .
  • X-ray Diffraction (XRD) : Resolve crystal packing and dihedral angles between the thiadiazole ring and substituents. For example, analogous compounds show dihedral angles of ~21.5° between thiadiazole and aryl rings, influencing intermolecular hydrogen bonding .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, particularly for halogenated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst concentration. For instance, POCl₃-mediated cyclization at 90°C under reflux improves yields by 15–20% compared to room-temperature reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to <6 hours) while maintaining >90% purity, as demonstrated for related thiadiazoles .
  • Purification : Use recrystallization in DMSO/water (2:1) or column chromatography with ethyl acetate/hexane gradients to remove byproducts like unreacted thiosemicarbazide .

Q. How can computational methods address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or anticancer activities. For example, electron-withdrawing substituents (e.g., -NO₂) increase electrophilicity, enhancing interactions with biological targets .
  • Molecular Docking : Simulate binding affinities to enzymes like CYP450 or thymidylate synthase. A study on 5-(pyridine-2-yl) analogs showed hydrogen bonding with Serine-202 and hydrophobic interactions with Valine-135 residues .
  • QSAR Models : Use substituent descriptors (e.g., Hammett σ) to rationalize activity variations. For instance, bulky alkoxy groups (e.g., 2-methylpropoxy) may improve membrane permeability but reduce solubility .

Q. What strategies resolve contradictions in cytotoxicity data for thiadiazole derivatives across different cell lines?

  • Methodological Answer :

  • Purity Assessment : Quantify impurities (e.g., residual POCl₃) via HPLC-MS, as even 1% contamination can skew IC₅₀ values .
  • Metabolic Stability Testing : Use hepatic microsomes to evaluate compound stability. For example, 5-aryl-thiadiazoles with methylpropoxy groups show higher metabolic resistance than methoxy analogs .
  • Cell Line-Specific Profiling : Compare activity in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify genetic dependencies. A 2013 study linked thiadiazole amine cytotoxicity to p53-mediated apoptosis pathways .

Key Challenges and Solutions

  • Challenge : Low aqueous solubility of alkoxy-thiadiazoles limits bioavailability.
    • Solution : Introduce polar substituents (e.g., -SO₂NH₂) or formulate as nanoparticles (e.g., PLGA encapsulation) .
  • Challenge : Reproducibility issues in biological assays due to crystallinity variations.
    • Solution : Standardize polymorph screening via solvent-drop grinding and DSC analysis .

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